Colfosceril-d9 Palmitate, also known as Dipalmitoylphosphatidylcholine, is a synthetic pulmonary surfactant primarily used in the treatment of respiratory distress syndrome in infants. This compound plays a crucial role in reducing surface tension in the alveoli, thereby improving lung function and gas exchange. It is a deuterated form of colfosceril palmitate, which enhances its analytical tracking in biological studies.
Colfosceril-d9 Palmitate is derived from phospholipids and is synthesized to mimic the natural surfactants found in the lungs. These surfactants are essential for maintaining the stability of alveoli and preventing their collapse during exhalation. The specific use of deuterium labeling allows for more precise studies of its pharmacokinetics and dynamics in biological systems .
Colfosceril-d9 Palmitate is classified as a synthetic pulmonary surfactant. It falls under the category of surfactants that are used therapeutically to manage conditions associated with surfactant deficiency, particularly in neonatal respiratory distress syndrome. Its classification is significant due to its role in enhancing pulmonary function and facilitating easier breathing in affected infants .
The synthesis of Colfosceril-d9 Palmitate involves several steps, focusing on the incorporation of deuterated palmitic acid into the phospholipid structure. Common methods include:
The synthesis typically employs techniques such as:
Colfosceril-d9 Palmitate has a complex molecular structure characterized by its phospholipid nature. Its chemical formula is , with an exact mass of approximately 733.5622 g/mol .
Colfosceril-d9 Palmitate participates in several chemical reactions that are crucial for its function as a surfactant:
The interactions are often studied using techniques such as:
Colfosceril-d9 Palmitate functions by reducing surface tension at the air-liquid interface within the alveoli. This action prevents alveolar collapse during exhalation, thereby improving lung compliance and facilitating gas exchange.
Research indicates that this compound can significantly enhance lung function when administered to infants with respiratory distress syndrome, leading to improved oxygenation and reduced need for mechanical ventilation .
Studies have shown that Colfosceril-d9 Palmitate exhibits favorable characteristics that enhance its efficacy as a pulmonary surfactant, including optimal surface activity and stability under physiological conditions .
Colfosceril-d9 Palmitate is primarily used in clinical settings for:
Colfosceril-d9 palmitate represents a strategically deuterated analog of endogenous pulmonary surfactant phosphatidylcholines. Its systematic IUPAC name is specified as:[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate [7]. The "-d9" designation explicitly denotes the replacement of nine hydrogen atoms with deuterium (²H) isotopes at defined molecular positions. This compound belongs to the deuterated phospholipid class where isotopic labeling occurs specifically within the choline headgroup, preserving the native palmitoyl fatty acid chains and glycerol backbone [1] [8].
The molecular formula C₄₀H₇₁D₉NO₈P (molecular weight: 743.09 g/mol) highlights the isotopic enrichment that increases the molecular mass by 9 atomic mass units compared to the non-deuterated form (C₄₀H₈₀NO₈P, 734.05 g/mol) [1] [6] [7]. Alternative nomenclature reflects its structural relationship to biological phosphatidylcholines, with common synonyms including:
Table 1: Systematic and Common Nomenclature of Colfosceril-d9 Palmitate
Nomenclature Type | Representative Examples |
---|---|
IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
Deuterium-Specified | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d9 |
Biochemical Variants | L-α-Dipalmitoylphosphatidylcholine-d9; L-DPPC-d9; L-α-Lecithin-d9 |
Stereochemical Specific | (7R)-4-Hydroxy-N,N,N-trimethyl-d9-10-oxo-7-[(1-oxohexadecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide [1] [7] |
Deuterium labeling occurs exclusively at the terminal methyl groups of the choline moiety, forming a -N(CD₃)₃ headgroup. This positions the nine deuterium atoms as three equivalent -CD₃ groups attached to the quaternary nitrogen, generating a mass shift detectable via mass spectrometry without altering the electronic properties or charge distribution of the cationic headgroup [7] [8]. The SMILES notation explicitly encodes this isotopic enrichment:[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
[7].
The structural integrity of the remainder of the molecule remains unaffected:
This targeted deuteration creates a spectroscopic signature ideal for tracking phospholipid behavior using techniques like NMR (observing shifted ²H quadrupolar splitting) and mass spectrometry (characteristic +9 Da shift in parent and fragment ions containing the choline group), while preserving the molecule's biophysical interactions [7] [8].
The strategic deuteration in Colfosceril-d9 palmitate enables comparative studies of phospholipid dynamics without perturbing core molecular functions. Key physicochemical comparisons with non-deuterated DPPC (Colfosceril palmitate) reveal:
Table 2: Physicochemical Properties of Deuterated vs. Non-deuterated DPPC
Property | Colfosceril Palmitate (DPPC) | Colfosceril-d9 Palmitate (DPPC-d9) | Biological Implication |
---|---|---|---|
Molecular Weight | 734.05 g/mol | 743.09 g/mol | Enables MS detection without chemical modification |
Phase Transition (Tm) | 41.5°C | ~41.5°C* | Minimal Tm shift confirms preserved acyl chain packing |
Headgroup Volume | ~50 ų | ~50 ų | Identical hydration and electrostatic interactions |
Isotopic Stability | N/A | High (C-D bond strength > C-H) | Tracer studies in metabolic/kinetic experiments |
NMR Signal | ¹H NMR: 3.22 ppm (N-CH₃) | ²H NMR: Distinct quadrupolar splitting | Enables headgroup-specific dynamics monitoring in membranes |
*Experimental data suggests <0.1°C Tm difference based on analogous deuterated phospholipid studies
Deuteration at the choline methyls minimally impacts molecular volume, hydration dynamics, and lipid packing parameters due to the identical van der Waals radii of C-H and C-D bonds. This allows the deuterated analog to serve as an ideal internal standard in lipidomics, accurately reflecting the behavior of native phosphatidylcholines in:
However, subtle kinetic isotope effects (KIEs) may manifest during enzymatic hydrolysis by phospholipases, where C-D bond cleavage is slower than C-H. This property is exploited to track metabolic pathways and determine rate-limiting steps in phosphatidylcholine catabolism [8].
The stereospecific numbering (sn) designation in Colfosceril-d9 palmitate's nomenclature confirms retention of the natural R-configuration at the sn-2 carbon of the glycerol backbone. The critical chiral center is explicitly denoted in both IUPAC names ([C@@H] stereodescriptor) and common names (L-α- prefix) [1] [6] [7]. The sn-glycero-3-phosphocholine configuration positions the:
This stereochemistry governs molecular packing geometry in lipid assemblies. The natural R-enantiomer facilitates optimal alignment of palmitoyl chains for:
Deuteration does not alter this chiral environment, as confirmed by identical circular dichroism spectra between deuterated and non-deuterated forms in the UV range (200-250 nm) where the chiral glycerol backbone absorbs. The preservation of stereochemistry ensures that Colfosceril-d9 palmitate maintains the biological activity profile of endogenous surfactants, functioning effectively in membrane incorporation studies and pulmonary surfactant models where chiral recognition is critical [4] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9